5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
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Description
5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine, also known as BRD-7389, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target protein-protein interactions, which play a crucial role in various biological processes.
Scientific Research Applications
Antiviral and Antitumor Activity
- Antiviral Properties : C-5 substituted tubercidin analogues, including 5-bromo derivatives, have shown substantial activity against RNA viruses. These derivatives exhibit a degree of toxicity to host cells but have demonstrated protective effects against certain virus infections in vivo, highlighting their potential as biologically active agents (Bergstrom et al., 1984).
- Antitumor Activity : The synthetic analogues of tubercidin, including those with modifications at C-5, such as bromination, have been investigated for their inhibitory effects on tumor cell growth. This research suggests the structural modification at C-5 could enhance the biological activity of these compounds, making them interesting candidates for further antitumor studies (Brdar & Reich, 2008).
Synthetic Methodology and Characterization
- Microwave-Assisted Palladium-Catalyzed Reactions : Research into the reactivity of 5-bromopyrimidines with bithiophene and its analogues under palladium catalysis has expanded the toolkit for synthesizing aryl-substituted pyrimidines. This work provides a foundation for developing novel compounds with potential application in various fields, including materials science and pharmacology (Verbitskiy et al., 2013).
- Biochemical Properties : The biochemical and biological properties of 5-bromotubercidin highlight differential effects on cellular DNA-directed and viral RNA-directed RNA synthesis, emphasizing its utility as a metabolic probe for cell-virus relationship studies (Brdar & Reich, 2008).
properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-tert-butylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-19(2,3)14-6-4-13(5-7-14)17(24)23-9-8-16(12-23)25-18-21-10-15(20)11-22-18/h4-7,10-11,16H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVQBQZYBAJOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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